molecular formula C25H23FN2O3 B11211043 7-Ethoxy-5-(3-fluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Ethoxy-5-(3-fluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11211043
M. Wt: 418.5 g/mol
InChI Key: WWKRMMMPGFJZKU-UHFFFAOYSA-N
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Description

3-[7-ETHOXY-5-(3-FLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER is a complex organic compound that features a unique structure combining a pyrazolo[1,5-c][1,3]benzoxazine core with ethoxy and fluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-ETHOXY-5-(3-FLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER typically involves multi-step organic synthesis. The key steps include the formation of the pyrazolo[1,5-c][1,3]benzoxazine core, followed by the introduction of the ethoxy and fluorophenyl groups. Common synthetic routes may involve:

    Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The ethoxy and fluorophenyl groups can be introduced via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[7-ETHOXY-5-(3-FLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[7-ETHOXY-5-(3-FLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[7-ETHOXY-5-(3-FLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-[7-METHOXY-5-(3-FLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER
  • 3-[7-ETHOXY-5-(4-FLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER

Uniqueness

The uniqueness of 3-[7-ETHOXY-5-(3-FLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to similar compounds. This can include differences in reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C25H23FN2O3

Molecular Weight

418.5 g/mol

IUPAC Name

7-ethoxy-5-(3-fluorophenyl)-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H23FN2O3/c1-3-30-23-12-6-11-20-22-15-21(16-7-5-10-19(14-16)29-2)27-28(22)25(31-24(20)23)17-8-4-9-18(26)13-17/h4-14,22,25H,3,15H2,1-2H3

InChI Key

WWKRMMMPGFJZKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)OC)C5=CC(=CC=C5)F

Origin of Product

United States

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